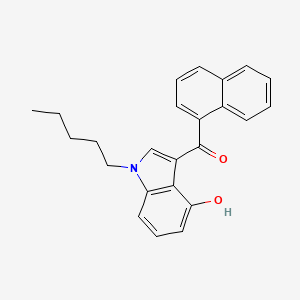

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

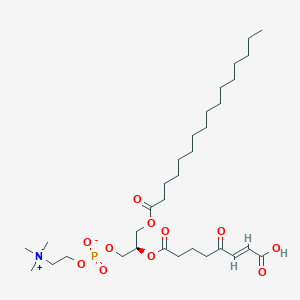

The compound “JWH 018 4-hydroxyindole metabolite” is a major monohydroxylated urinary metabolite of JWH 018, a derivative of WIN 55,212-2. This compound is known for being a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated .

Mechanism of Action

Target of Action

The primary target of the JWH 018 4-hydroxyindole metabolite is the peripheral cannabinoid receptor (CB2). This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The JWH 018 4-hydroxyindole metabolite acts as a mildly selective agonist of the peripheral cannabinoid receptor. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to a series of changes in the cell .

Result of Action

The activation of the CB2 receptor by the JWH 018 4-hydroxyindole metabolite can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence cell survival and death, and affect immune response. The exact effects can vary depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of the JWH 018 4-hydroxyindole metabolite can be influenced by various environmental factors. For example, the presence of other substances in the body can affect its metabolism and excretion. Additionally, factors such as pH and temperature can impact its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of JWH 018 4-hydroxyindole metabolite involves the hydroxylation of JWH 018This can be achieved through various hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its primary use in research and forensic applications. the synthesis would likely involve large-scale hydroxylation processes with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

JWH 018 4-hydroxyindole metabolite undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, potentially leading to the formation of ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced back to its parent compound under specific conditions.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Parent compound (JWH 018).

Substitution: Various substituted indole derivatives.

Scientific Research Applications

JWH 018 4-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. This compound is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Comparison with Similar Compounds

Similar Compounds

JWH 018: The parent compound, known for its psychoactive effects.

JWH 073: Another synthetic cannabinoid with similar properties.

AM-2201: A synthetic cannabinoid with a different metabolic profile.

Uniqueness

JWH 018 4-hydroxyindole metabolite is unique due to its specific hydroxylation at the 4-position of the indole ring, which distinguishes it from other metabolites. This specific modification can influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic analysis .

Properties

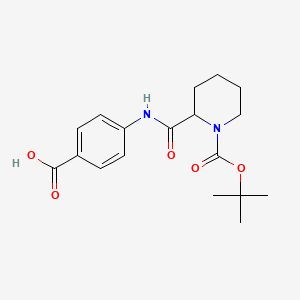

IUPAC Name |

(4-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIOKCGWOUDFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016931 |

Source

|

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-42-4 |

Source

|

| Record name | (4-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)